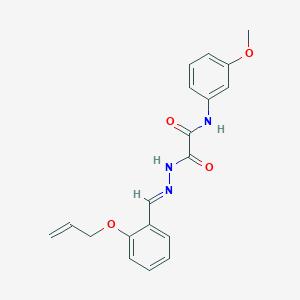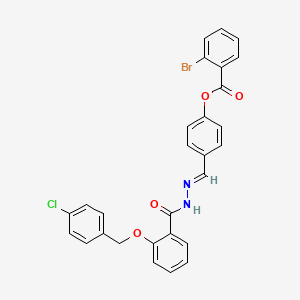
2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a chemical compound with the molecular formula C16H17N3OS and a molecular weight of 299.397 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly as an inhibitor of enzymes like cathepsin B.
Mecanismo De Acción
The mechanism of action of 2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. For example, it has been found to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition can lead to the disruption of various cellular processes, including protein turnover and antigen processing .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with an additional hydroxyl group.
2-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone: Lacks the methoxy group on the benzaldehyde ring.
Uniqueness
2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets.
Propiedades
Número CAS |
765278-44-2 |
|---|---|
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-[(E)-(2-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H17N3OS/c1-12-6-5-8-14(10-12)18-16(21)19-17-11-13-7-3-4-9-15(13)20-2/h3-11H,1-2H3,(H2,18,19,21)/b17-11+ |
Clave InChI |
DEXVMNJBQZSZRF-GZTJUZNOSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12018532.png)

![2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B12018543.png)

![N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12018556.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018558.png)



![Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B12018596.png)


![Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12018608.png)
